molecular formula C8H7N3O2 B611382 Tirapazamine CAS No. 27314-97-2

Tirapazamine

カタログ番号: B611382
CAS番号: 27314-97-2
分子量: 177.16 g/mol
InChIキー: WQXRHHGJEKOOOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

チラパザミンは、3-アミノ-1,2,4-ベンゾトリアジン-1,4-ジオキシドとしても知られており、低酸素条件下で活性化する実験的な抗がん剤です。この化合物は、固形腫瘍に多く見られる低酸素環境でのみ毒性を発揮するという点で特に興味深いものです。 この選択的な活性化により、チラパザミンは、正常で酸素化された組織を保護しながら、低酸素腫瘍細胞を標的にするための有望な候補となっています .

製法

合成経路と反応条件

チラパザミンは、容易に入手可能な前駆体から始まる一連の化学反応によって合成することができます。一般的な方法の1つは、2-ニトロアニリンとホルムアミドの環化反応を行い、続いて酸化反応を行ってベンゾトリアジン環を形成する方法です。

工業的製法

工業的な設定では、チラパザミンの製造には、収率と純度を最大限に高めるために反応条件を最適化する必要があります。これは通常、反応混合物の温度、圧力、およびpHを制御することを含みます。 さらに、再結晶やクロマトグラフィーなどの精製工程が採用され、最終生成物が要求される仕様を満たすことが保証されます .

作用機序

チラパザミンは、低酸素条件下での選択的な活性化を含む独自のメカニズムによって効果を発揮します。この化合物は、ラジカルアニオンを形成するために一電子還元を受け、さらに反応してヒドロキシルラジカルとベンゾトリアジニルラジカルを生成することができます。 これらの反応性種は、DNA鎖の切断と致死的な染色体異常を引き起こし、細胞死につながります . チラパザミンの分子標的には、DNAと還元過程に関与するさまざまな細胞酵素が含まれます .

将来の方向性

Tirapazamine has had only limited effectiveness in clinical trials, but it has been used as a lead compound to develop a number of newer compounds with improved anti-cancer properties . A new clinical phase I trial of this compound combined with embolization in liver cancer has been received in June, 2014 .

生化学分析

Biochemical Properties

Tirapazamine is an aromatic heterocycle di-N-oxide . It primarily produces hydroxyl or benzotriazinyl radicals as the DNA damaging reactive species . These radicals interact with various enzymes, proteins, and other biomolecules, causing DNA strand breaks and lethal chromosome aberrations .

Cellular Effects

This compound has been shown to enhance the cytotoxic effects of ionizing radiation in hypoxic cells, making it a candidate for a radiosensitizer . It also sensitizes hepatocellular carcinoma cells to topoisomerase I inhibitors via cooperative modulation of hypoxia-inducible factor-1α .

Molecular Mechanism

The mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species that interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations .

Temporal Effects in Laboratory Settings

The properties of this compound do not change significantly upon hydration . Its effects can change over time in laboratory settings, with its cytotoxicity increasing under hypoxic conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study showed that this compound combined with gold nanoparticles was a potential nanomedicine for selectively targeting hypoxia tumors, with decreased side effects on healthy tissue or organs .

Metabolic Pathways

This compound is involved in various metabolic pathways. Its mechanism of action involves the generation of reactive oxygen species, which causes DNA strand breaks . This process is part of the broader metabolic reactions involving RNA, DNA, and histone demethylation reactions .

Transport and Distribution

It is known that this compound is inactive in normal tissues that are well oxygenated, but becomes active at the low oxygen levels found in solid tumors .

Subcellular Localization

The subcellular localization of the oxidoreductases responsible for mediating this compound-dependent DNA damage remains unclear. Some studies suggest that only nuclear-localized oxidoreductases can give rise to radical-mediated DNA damage and thus cytotoxicity .

準備方法

Synthetic Routes and Reaction Conditions

Tirapazamine can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the cyclization of 2-nitroaniline with formamide, followed by oxidation to form the benzotriazine ring.

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing the reaction conditions to maximize yield and purity. This typically includes controlling the temperature, pressure, and pH of the reaction mixture. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

特性

Extensive preclinical testing has established that the mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species that interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations. It has also shown activity when combined with fractionated irradiation and when combined with some chemotherapy agents, particularly cisplatin and carboplatin.

CAS番号

27314-97-2

分子式

C8H7N3O2

分子量

177.16 g/mol

IUPAC名

1,4-dioxidoquinoxaline-1,4-diium-2-amine

InChI

InChI=1S/C8H7N3O2/c9-8-5-10(12)6-3-1-2-4-7(6)11(8)13/h1-5H,9H2

InChIキー

WQXRHHGJEKOOOR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)[N+](=C(N=[N+]2[O-])N)[O-]

正規SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])N)[O-]

外観

Orange to dark orange-red solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Tirapazamine;  Tirazone;  SR 4233;  SR-4233;  SR4233;  SR259075;  SR-259075;  SR 259075;  WIN 59075;  NSC130181.

製品の起源

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture containing 9.5 kg (69.8 moles) of benzofuroxan and 21.3 kg (139.9 moles) of DBU was added a solution containing 5.8 kg (138.0 moles) of cyanamide in 2.7 kg of acetonitrile while maintaining the temperature at 15-25° C. After stirring for 67 hours at 20-25° C. the reaction mixture was diluted with 48 kg of acetonitrile and cooled to 0-10° C. To the cooled mixture was added 8.5 kg (141.5 moles) of acetic acid while maintaining the temperature at 5-15° C. After stirring for 46 hours at 5-10° C., the precipitated product was collected by filtration and washed with acetonitrile (2×15 kg). The resulting solid was suspended in 20 kg of water, stirred for 40 minutes, filtered and the filter cake washed with 10 kg of water. The collected solid was resuspended in 20 kg of water, stirred for 45 minutes, filtered and the filter cake washed with 10 kg of water. The solid collected was suspended in 29 kg of water and to the suspension was added 8.7 kg (90.5 moles) of methanesulfonic acid. The mixture was stirred at 40-50° C. until dissolution was complete. The resulting solution was added to a solution containing 9.2 kg (112.2 moles) of sodium acetate in 49 kg of water and stirred at 10-25° C. for 1.5 hours. The precipitated product was collected by filtration and washed with 10 kg of water. The collected product was suspended in 20 kg of water, stirred for 55 minutes, filtered and the filter cake washed with 10 kg of water. The solid collected was resuspended in 20 kg of water, stirred for 55 minutes, filtered and the filter cake washed with 10 kg of water. The product obtained was dried to constant weight at 50-55° C. to give 4.6 kg of tirapazamine.
Quantity
9.5 kg
Type
reactant
Reaction Step One
Name
Quantity
21.3 kg
Type
reactant
Reaction Step One
Quantity
5.8 kg
Type
reactant
Reaction Step Two
Quantity
2.7 kg
Type
solvent
Reaction Step Two
Quantity
8.5 kg
Type
reactant
Reaction Step Three
Quantity
8.7 kg
Type
reactant
Reaction Step Four
Quantity
9.2 kg
Type
reactant
Reaction Step Five
Name
Quantity
49 kg
Type
solvent
Reaction Step Five
Quantity
48 kg
Type
solvent
Reaction Step Six
Name
tirapazamine

Synthesis routes and methods II

Procedure details

To a stirred mixture containing 1.000 kg (7.347 moles) of benzofuroxan and 2.237 kg (14.694 moles) of DBU was added a solution containing 618 g (14.694 moles) of cyanamide in 380 ml of acetonitrile while maintaining the temperature below 25° C. After stirring for 48 hours at 20-25° C. the reaction mixture was dilute with 6.620 liters of acetonitrile and cooled below 15° C. To the cooled mixture was added 882 g (14.694 moles) of acetic acid while maintaining the temperature below 15° C. After stirring overnight at 5-10° C. the precipitated product was collected by filtration and washed with acetonitrile (2×2 liters). The resulting solid was suspended in 2 liters of water, stirred about 30 minutes until a homogeneous suspension was obtained, and then filtered. The collected solid was resuspended in 2 liters of water, stirred for 20-30 minutes and filtered. The solid collected was dried to constant weight under vacuum at 50-55° C. to give 506.6 g of tirapazamine.
Quantity
1 kg
Type
reactant
Reaction Step One
Name
Quantity
2.237 kg
Type
reactant
Reaction Step One
Quantity
618 g
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
solvent
Reaction Step Two
Quantity
882 g
Type
reactant
Reaction Step Three
Quantity
6.62 L
Type
solvent
Reaction Step Four
Name
tirapazamine

Synthesis routes and methods III

Procedure details

More particularly, benzofuroxan is reacted with a stoichiometric excess of cyanamide in the presence of an organic base in a non-aqueous medium at about room temperature. When the reaction is complete the reaction mixture is treated with an organic acid to give tirapazamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tirapazamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。